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molecular formula C8H13ClO2 B8767626 Chloroethene;ethene;ethenyl acetate CAS No. 25085-46-5

Chloroethene;ethene;ethenyl acetate

Cat. No. B8767626
M. Wt: 176.64 g/mol
InChI Key: ZSBRYDJXHOFQMW-UHFFFAOYSA-N
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Patent
US04859751

Procedure details

An ethylene/vinyl chloride/vinyl acetate copolymer dispersion was prepared analogously to EP 76 511. First, a mixture of 1,700 g of vinyl acetate and 6,800 g of vinyl chloride was introduced into a tank and 2,000 g of demineralized water and 3,500 g of a 20% solution of a polyvinyl alcohol with a saponification number of 140 and a viscosity of 5 mPas (4% strength aqueous solution at 20° C., according to Hoppler) were introduced into a boiler of 16 liter capacity. A vacuum was then applied which was interrupted with nitrogen and the boiler was then evacuated again, the stirrer driven at 250 min-1, and the contents were heated to 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
140
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:7]([Cl:9])=[CH2:8]>O>[CH2:1]=[CH2:2].[CH:7]([Cl:9])=[CH2:8].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
140
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a viscosity of 5 mPas (4% strength aqueous solution at 20° C., according to Hoppler) were introduced into a boiler of 16 liter capacity
CUSTOM
Type
CUSTOM
Details
the boiler was then evacuated again

Outcomes

Product
Details
Reaction Time
250 min
Name
Type
product
Smiles
C=C.C(=C)Cl.C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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